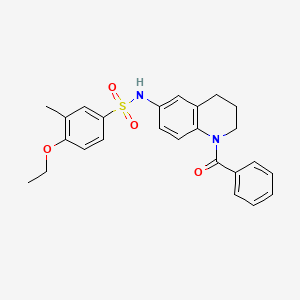

![molecular formula C12H14N4 B2776770 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline CAS No. 727983-38-2](/img/structure/B2776770.png)

1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” is a chemical compound with the molecular formula C12H14N4 . It has a molecular weight of 214.27 g/mol . The compound is part of the 1,4-diazepine family, which are two nitrogen-containing seven-membered heterocyclic compounds .

Molecular Structure Analysis

The InChI code for “1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” is 1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Reactivity

Synthesis and Reactivity of a New Pyranoquinoxaline

Hoffmann et al. (2004) reported on the synthesis of 3-Methyl-3,4-dihydro-1H-pyrano[3,4-b]quinoxalin-1-one from 3-methyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzo-diazepin-1(3H)-one derivatives. This work highlighted the formation of quinoxaline through oxidation of the diazepine bond and investigated its reactivity with various amines (Hoffmann et al., 2004).

Enantioselective Deprotonative Ring Contraction

Antolak et al. (2014) presented a method for enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, showcasing a route to quinolone-2,4-diones with high enantioselectivity, which offers an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Biological Activity and Applications

Synthesis of Biologically Active Pyridazinoquinoxalines

Research by Kurasawa and Kim (2005) led to the development of pyridazino[3,4-b]-quinoxalines and 1,2-diazepino[3,4-b]quinoxalines, which were further converted into biologically active 1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones. This work provides insights into the potential biological applications of these compounds (Kurasawa & Kim, 2005).

Quinoxaline as a Potent Biological Moiety

Sharma et al. (2021) reviewed the significance of quinoxaline and its derivatives, highlighting their wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. This summary underscores the chemical moiety's importance in the development of new pharmaceuticals (Sharma et al., 2021).

Chemical Synthesis Advances

Metal-Free C3-Alkoxycarbonylation

Xie et al. (2019) developed a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, facilitating the efficient preparation of quinoxaline-3-carbonyl compounds. This method represents a practical approach to synthesizing key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

Orientations Futures

The future directions for “1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” and similar compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industry . The development of new synthesis methods and the study of their reactivity could also be areas of future research .

Propriétés

IUPAC Name |

5-methyl-1,2,3,4-tetrahydro-[1,4]diazepino[2,3-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLITRCYCXZSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=NC3=CC=CC=C3N=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24830487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

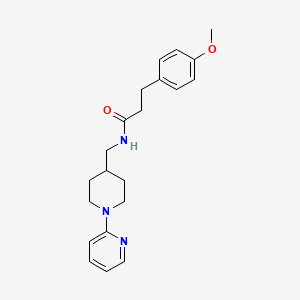

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)

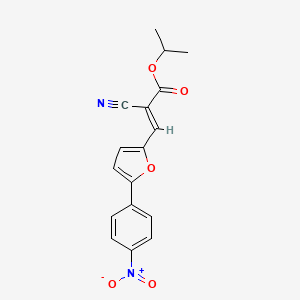

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)

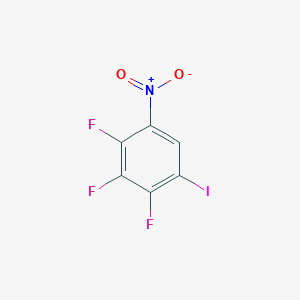

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)

![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)

![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)